molecular formula C10H14F3NO4 B6644662 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid

5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid

Cat. No.: B6644662
M. Wt: 269.22 g/mol
InChI Key: JMOGLGWDVHGOHP-UHFFFAOYSA-N
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Description

5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxolane carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with 4,4,4-trifluorobutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobutylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutylcarbamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)oxolane-2-carboxylic acid
  • 4-(2-Fluoro-4-methoxy-5-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid

Uniqueness

5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is unique due to the presence of the trifluorobutylcarbamoyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

5-(4,4,4-trifluorobutylcarbamoyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO4/c11-10(12,13)4-1-5-14-8(15)6-2-3-7(18-6)9(16)17/h6-7H,1-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGLGWDVHGOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)NCCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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